Thiophene‑2‑yl vs. Thiophene‑3‑yl Regioisomerism Alters Hydrogen‑Bonding Capacity and Steric Profile
The target compound carries a thiophen‑2‑yl group at the hydroxy‑bearing carbon. Regioisomeric N‑(3‑hydroxy‑3‑(thiophen‑3‑yl)propyl)‑5‑phenylisoxazole‑3‑carboxamide places the sulfur atom at a different position, altering the spatial orientation of the heterocycle and the accessibility of the hydroxyl group for intermolecular hydrogen bonds [1]. This structural difference is known to affect target‑binding geometry in related isoxazole‑3‑carboxamide series [1]. While no direct comparative IC₅₀ data have been published for this pair, the patent explicitly demonstrates that thiophene substitution pattern is a critical determinant of TRPV1 antagonist activity across the chemical series [1].
| Evidence Dimension | Hydrogen‑bond donor/acceptor count and steric accessibility of the hydroxyl group |
|---|---|
| Target Compound Data | HBD = 2 (secondary amide NH + hydroxyl); HBA = 5 (amide C=O, oxazole O and N, thiophene S, hydroxyl O); hydroxyl substituted at C‑2 of thiophene |
| Comparator Or Baseline | N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5-phenylisoxazole-3-carboxamide: HBD = 2; HBA = 5; hydroxyl substituted at C‑3 of thiophene |
| Quantified Difference | Identical HBD/HBA counts, but the spatial vectors of the thiophene sulfur and hydroxyl groups differ substantially; this alters the 3D pharmacophore geometry required for TRPV1 binding [1]. |
| Conditions | Computational comparison based on molecular topology; no direct biochemical assay for the pair is publicly available. |
Why This Matters
Procurement of the incorrect regioisomer may yield a compound with different TRPV1 pharmacology, invalidating SAR hypotheses and wasting screening resources.
- [1] EP2185530B1, “5‑Phenyl‑isoxazole‑3‑carboxamide derivatives as TRPV1 modulators,” filed 31 Jul 2008, published 19 May 2010. View Source
